3,4,5-Trifluorobenzaldehyde

Catalog No.
S779906
CAS No.
132123-54-7
M.F
C7H3F3O
M. Wt
160.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorobenzaldehyde

CAS Number

132123-54-7

Product Name

3,4,5-Trifluorobenzaldehyde

IUPAC Name

3,4,5-trifluorobenzaldehyde

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H

InChI Key

NLAVHUUABUFSIG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)C=O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=O

Precursor in Organic Synthesis

Due to the presence of the aldehyde functional group (C=O), 3,4,5-trifluorobenzaldehyde can participate in various organic reactions, making it a valuable building block for the synthesis of more complex molecules. Its unique combination of an electron-withdrawing trifluoromethyl group (-CF3) and an aldehyde group allows for selective modifications and targeted functionalization, leading to diverse applications in various fields:

  • Pharmaceutical Research: 3,4,5-Trifluorobenzaldehyde can serve as a starting material for the synthesis of drug candidates with potential therapeutic applications. For example, it has been used in the synthesis of compounds exhibiting anti-inflammatory and anti-cancer properties [].
  • Material Science: The trifluoromethyl group in 3,4,5-trifluorobenzaldehyde can enhance the material properties of polymers and other functional materials. It can contribute to improved thermal stability, electrical conductivity, and other desired characteristics [].

Research on its own Properties

Beyond its role as a precursor, 3,4,5-trifluorobenzaldehyde itself is a subject of ongoing scientific research due to its unique properties:

  • Liquid Crystal Behavior: Studies have explored the potential use of 3,4,5-trifluorobenzaldehyde in liquid crystal applications. Its specific molecular structure can influence the formation of liquid crystalline phases with desired properties for use in displays and other optical devices [].
  • Photophysical Properties: Research is investigating the photophysical properties of 3,4,5-trifluorobenzaldehyde, such as its fluorescence and phosphorescence behavior. Understanding these properties could lead to its application in areas like organic light-emitting diodes (OLEDs) and sensors [].

3,4,5-Trifluorobenzaldehyde is an aromatic aldehyde characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions of the benzene ring. Its chemical formula is C7_7H3_3F3_3O, and it has a CAS number of 132123-54-7. This compound is notable for its unique electronic properties due to the electronegative fluorine substituents, which influence its reactivity and interactions in various chemical environments. It appears as a colorless to pale yellow liquid with a pungent odor and is primarily used in chemical synthesis and research applications.

Typical of aldehydes:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can direct electrophilic substitution reactions at the ortho and para positions relative to the aldehyde group, modifying the reactivity of the aromatic ring .

3,4,5-Trifluorobenzaldehyde can be synthesized through several methods:

  • Fluorination of Benzaldehyde: The most common method involves the electrophilic fluorination of benzaldehyde using fluorinating agents such as sulfur tetrafluoride or via photochemical methods.
  • Decarbonylation Reactions: Some synthetic routes involve decarbonylation of related compounds under specific catalytic conditions, which can yield 3,4,5-Trifluorobenzaldehyde as a product .
  • Direct Fluorination of Aromatic Compounds: This method utilizes direct fluorination techniques on substituted aromatic compounds to introduce fluorine atoms selectively .

3,4,5-Trifluorobenzaldehyde has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Fluorinated Building Blocks: Its unique properties make it valuable in synthesizing fluorinated compounds that exhibit enhanced biological activity or stability.
  • Research Tool: It is used in research settings for studying reaction mechanisms involving fluorinated compounds and their effects on biological systems .

Interaction studies involving 3,4,5-Trifluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. Its interactions with biological molecules are also of interest due to potential therapeutic applications. For instance:

  • Reactivity with Amines: The formation of imines through reaction with primary amines has been studied for potential applications in drug development.
  • Enzyme Inhibition Studies: Research has indicated interactions with certain enzymes, suggesting possible inhibitory effects that could be exploited in medicinal chemistry .

Several compounds share structural similarities with 3,4,5-Trifluorobenzaldehyde. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2,3-DifluorobenzaldehydeC7_7H4_4F2_2OTwo fluorine atoms at different positions; less reactive than trifluorinated variant.
2-FluorobenzaldehydeC7_7H5_5FOSingle fluorine atom; exhibits different electronic properties affecting reactivity.
PentafluorobenzaldehydeC6_6H2_2F5_5OAll five hydrogen atoms replaced by fluorine; significantly altered physical and chemical properties.

The presence of three fluorine substituents in 3,4,5-Trifluorobenzaldehyde enhances its electron-withdrawing capacity compared to other similar compounds, making it particularly reactive in electrophilic aromatic substitution reactions and influencing its utility in synthetic applications .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3,4,5-Trifluorobenzaldehyde

Dates

Modify: 2023-08-15

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